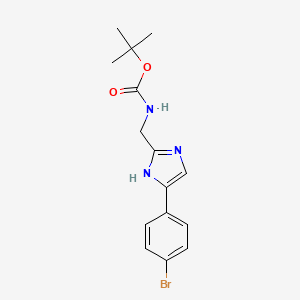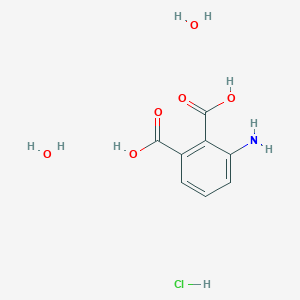
3-Aminophthalic Acid Hydrochloride Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminophthalic Acid Hydrochloride Dihydrate is a compound with the molecular formula C8H7NO4 . HCl . 2 (H2O) and a molecular weight of 233.65 . It is used as a reactant in the preparation of local anesthetics . The compound appears as an off-white to yellow-beige crystalline powder .
Synthesis Analysis
The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate involves several steps, including dissolution, nitrogen displacement, hydrogenation reaction, complexation reaction, and centrifugal drying . The raw material for this synthesis is 3-nitrophthalic acid .Molecular Structure Analysis
The InChI code for 3-Aminophthalic Acid Hydrochloride Dihydrate is 1S/C8H7NO4.CH4.ClH/c9-5-3-1-2-4 (7 (10)11)6 (5)8 (12)13;;/h1-3H,9H2, (H,10,11) (H,12,13);1H4;1H .Chemical Reactions Analysis
3-Aminophthalic acid is a product of the oxidation of luminol . When a mixture of luminol and hydrogen peroxide is sprayed on an area that contains blood, the iron in the hemoglobin in the blood catalyzes a reaction between the mixture, resulting in 3-aminophthalate which gives out light by chemiluminescence .Physical And Chemical Properties Analysis
3-Aminophthalic Acid Hydrochloride Dihydrate is an off-white to yellow-beige crystalline powder . It has a molecular weight of 233.65 .Applications De Recherche Scientifique
I have conducted a thorough search, but unfortunately, there is a lack of specific information available online regarding the unique applications of 3-Aminophthalic Acid Hydrochloride Dihydrate in scientific research. The search results mostly contain product listings and general mentions of its use in various fields of research such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
Safety And Hazards
3-Aminophthalic Acid Hydrochloride Dihydrate is marked with the GHS07 pictogram, indicating that it is harmful . It may cause skin and eye irritation . Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophthalic Acid Hydrochloride Dihydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

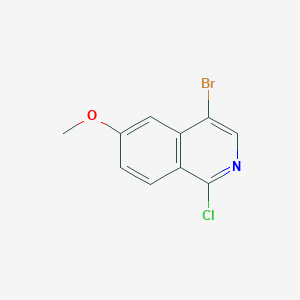
![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
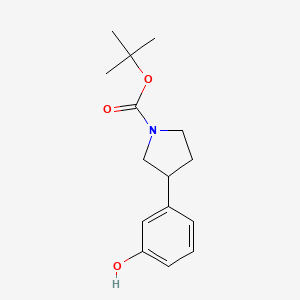
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

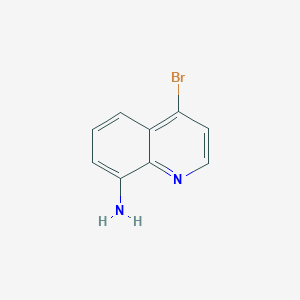

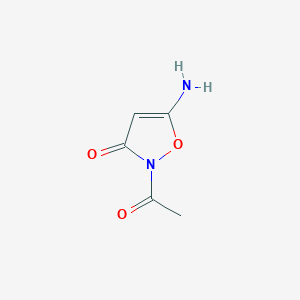
![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
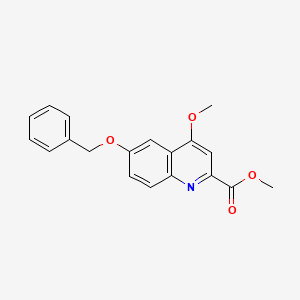

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
